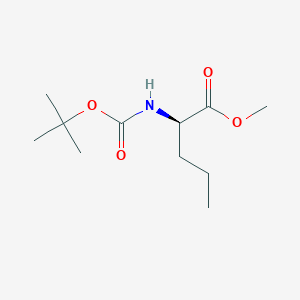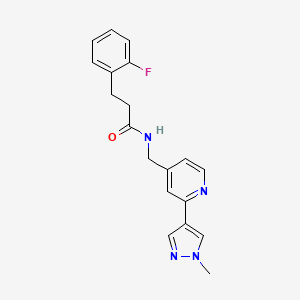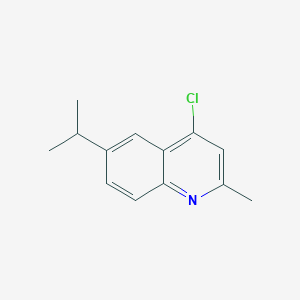![molecular formula C20H19BrN4O3S B2944407 5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone CAS No. 477872-21-2](/img/structure/B2944407.png)
5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone” is a complex organic molecule with the molecular formula C20H19BrN4O3S . It has an average mass of 475.359 Da and a monoisotopic mass of 474.036102 Da .
Molecular Structure Analysis
The molecule consists of a pyridazinone ring, which is a six-membered heterocyclic compound containing two adjacent nitrogen atoms and an oxygen atom at the 3rd position of the ring . Attached to this ring are a phenyl group, a piperazino group, and a sulfonyl group linked to a bromophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the retrieved data .Aplicaciones Científicas De Investigación
Glucan Synthase Inhibitors
5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone derivatives have been studied for their potential as β-1,3-glucan synthase inhibitors. This enzyme is crucial in the cell wall synthesis of fungi, making these compounds effective against fungal strains such as Candida glabrata and Candida albicans (Zhou et al., 2011). Another study identified specific compounds in this class that exhibited significant efficacy in an in vivo mouse model of Candida glabrata infection (Ting et al., 2011).
Antimicrobial Activity
Compounds containing the this compound structure have shown promising antimicrobial activity. They have been effective against a range of gram-positive and gram-negative bacteria, and also exhibit antifungal and antimalarial properties (Bhatt et al., 2016).
Herbicidal Applications
In the field of agriculture, certain pyridazinone derivatives have been explored for their herbicidal activity. They have shown effectiveness in inhibiting photosynthesis in plants, which accounts for their phytotoxicity (Hilton et al., 1969).
Cytotoxic Effects in Cancer Research
Some 3(2H)-pyridazinone derivatives have been synthesized and tested for cytotoxic activity in liver and colon cancer cell lines. This research indicates potential applications in the development of anticancer drugs (Özdemir et al., 2019).
Alzheimer's Disease Therapeutics
Derivatives of this compound have been explored as therapeutic agents for Alzheimer's disease. They demonstrate moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their potential use in treating neurodegenerative diseases (Hassan et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
4-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-3-phenyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3S/c21-16-6-8-17(9-7-16)29(27,28)25-12-10-24(11-13-25)18-14-19(26)22-23-20(18)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHOUZWMEHWOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363438 |
Source


|
| Record name | 1R-1061 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4698-95-7 |
Source


|
| Record name | 1R-1061 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2944327.png)
![1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2944329.png)
![1-O'-Tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate](/img/structure/B2944330.png)

![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2944332.png)


![[4-(2-Iodoethynyl)phenyl]methanol](/img/structure/B2944336.png)


![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2944343.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2944345.png)
